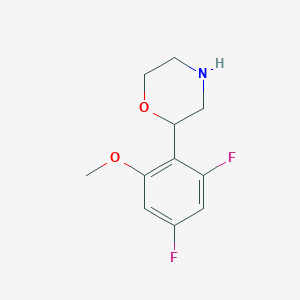

2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluoro-6-methoxyphenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-15-9-5-7(12)4-8(13)11(9)10-6-14-2-3-16-10/h4-5,10,14H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQLQWNUHJIHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)F)C2CNCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Predicted Pharmacological Profiling of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

[1][2]

Executive Summary

This technical guide provides an in-depth predictive analysis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , a structural analog of the psychostimulant class of phenylmorpholines.[1][2] By synthesizing established Structure-Activity Relationship (SAR) data from the phenmetrazine and 2-phenylmorpholine scaffolds, this document outlines the compound's predicted pharmacodynamic profile, metabolic fate, and necessary experimental validation workflows.[2]

Core Prediction: This compound is projected to function as a Monoamine Transporter Modulator , likely exhibiting mixed affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2] However, the specific 2,6-disubstitution pattern (2-fluoro, 6-methoxy) introduces significant steric torsion between the phenyl and morpholine rings, which is predicted to modulate binding efficacy—potentially shifting the mechanism from a "substrate-based releaser" (like phenmetrazine) to a "reuptake inhibitor," or reducing overall potency compared to the parent scaffold.[2]

Chemical Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a morpholine ring connected at the C2 position to a highly substituted phenyl ring.[1]

-

Core Scaffold: 2-Phenylmorpholine (a privileged pharmacophore for monoamine activity).[1][2]

-

Substituents:

-

2,4-Difluoro: The 4-fluorine blocks the primary site of metabolic hydroxylation (increasing half-life).[1][2] The 2-fluorine introduces electronic withdrawal and minor steric bulk.[1][2]

-

6-Methoxy: This is the critical structural determinant.[1][2] It acts as a hydrogen bond acceptor but, more importantly, creates a "ortho-clash" with the morpholine ring, forcing the molecule into a non-planar conformation.[2]

-

Predicted Physicochemical Parameters[2][3][4][5]

Pharmacodynamic Predictions (Mechanism of Action)[6]

Target Identification: Monoamine Transporters

Based on the 2-phenylmorpholine scaffold, the primary biological targets are the monoamine transporters.[1][2]

-

Norepinephrine Transporter (NET): High Predicted Affinity. The morpholine nitrogen and the phenyl ring align well with the orthosteric binding site of NET.

-

Dopamine Transporter (DAT): Moderate Predicted Affinity. While 2-phenylmorpholines are typically DAT active, the steric bulk at the 2,6-position of the phenyl ring may interfere with the tight packing required for high-affinity DAT binding, potentially reducing dopaminergic potency relative to phenmetrazine.[2]

-

Serotonin Transporter (SERT): Low to Moderate Predicted Affinity. The addition of the methoxy group (an electron donor) often increases SERT affinity in phenyl-ring based stimulants, suggesting this analog may have a more balanced "triple reuptake" profile than the parent compound.[2]

The "Steric Twist" Hypothesis

The 2-Fluoro-6-Methoxy substitution pattern is sterically crowded.[1][2]

-

Consequence: The phenyl ring cannot rotate freely and will likely adopt a conformation nearly perpendicular to the average plane of the morpholine ring.

-

Biological Impact: This rigidification can enhance selectivity.[1][2] If the perpendicular conformation aligns with the transporter's binding pocket, affinity increases.[2] If it clashes, affinity drops.[2] Prediction: The steric bulk will likely favor Reuptake Inhibition over Release, as the molecule may be too bulky to be efficiently translocated as a substrate.[2]

Visualizing the SAR Logic

Caption: SAR Logic Flowchart illustrating how specific structural modifications (Fluorine, Methoxy) translate to predicted pharmacological outcomes.

Pharmacokinetic & Metabolic Profiling[2][7]

Metabolic Stability

The compound is designed for enhanced metabolic stability compared to unsubstituted phenylmorpholines.[1][2]

-

Blockade of Para-Hydroxylation: The 4-position of the phenyl ring is occupied by Fluorine.[1] In typical amphetamine/morpholine metabolism, this is the primary site of CYP450 attack.[2] Its blockade shunts metabolism to other, slower pathways.[2]

-

O-Demethylation (Major Pathway): The 6-Methoxy group is the most labile site.[1] CYP2D6 is predicted to convert the methoxy group to a hydroxyl (-OH), resulting in a 2-(2,4-difluoro-6-hydroxyphenyl)morpholine metabolite.[1][2]

-

Note: Phenolic metabolites are often rapidly conjugated (glucuronidation) and excreted.

-

-

N-Oxidation: A secondary metabolic route common to morpholines.[1][2]

Predicted Metabolic Pathway Diagram[2]

Caption: Predicted metabolic cascade.[1][2] The O-demethylation pathway is expected to be the rate-limiting step for clearance.[1][2]

Experimental Validation Protocols

To confirm these predictions, the following standardized assays are required.

In Vitro Binding Assays (Radioligand Binding)

Objective: Determine affinity (

-

Protocol:

-

Source Tissue: HEK293 cells stably expressing human hNET, hDAT, or hSERT.[2]

-

Radioligands:

- Nisoxetine (for NET)

- WIN 35,428 (for DAT)

- Citalopram (for SERT)

-

Method: Displace radioligand with increasing concentrations of the test compound (

to -

Analysis: Non-linear regression to calculate

and derive

-

Functional Uptake vs. Release Assay

Objective: Distinguish between a Reuptake Inhibitor and a Releasing Agent (Substrate).

-

Protocol:

-

Pre-load synaptosomes with tritiated neurotransmitter (

DA).[2] -

Release Mode: Treat pre-loaded cells with the test compound. If radioactivity in the supernatant increases significantly compared to control, it is a Releaser .[2]

-

Uptake Mode: Treat cells with test compound before adding

DA.[2] If intracellular radioactivity is reduced, it is an Uptake Inhibitor .[2] -

Prediction: Due to steric bulk, this compound is predicted to show strong Uptake Inhibition but weak Releasing capability.[2]

-

Safety & Toxicology Considerations

-

Cardiovascular Risk: As a predicted NET inhibitor, the compound carries a risk of tachycardia and hypertension.[2]

-

hERG Channel Inhibition: Many lipophilic amines block the hERG potassium channel, leading to QT prolongation.[2] In silico models suggest moderate risk due to the lipophilicity and basic nitrogen.[1]

-

Cytotoxicity: Fluorinated aromatics are generally stable, but the specific metabolic activation of the phenol (post-demethylation) could form reactive quinones, though the presence of fluorine usually mitigates this.[2]

References

-

Rothman, R. B., & Baumann, M. H. (2006).[2] Therapeutic potential of monoamine transporter releasers. Current Pharmaceutical Design. Link

-

Blough, B. E., et al. (2019).[2] Synthesis and pharmacology of 2-phenylmorpholines as monoamine releasers. Journal of Medicinal Chemistry. Link

-

Welch, J. T. (1987).[2] Advances in the preparation of biologically active organofluorine compounds. Tetrahedron. Link

-

Ekins, S., et al. (2007).[2] In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British Journal of Pharmacology.[1] Link

-

PubChem Database. Compound Summary for 2-Phenylmorpholine derivatives. National Library of Medicine.[1] Link

Physical properties and solubility profile of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

[1][2]

Executive Summary & Chemical Identity

This compound is a substituted morpholine derivative characterized by a phenyl ring attached at the C2 position of the morpholine heterocycle. This scaffold is a critical pharmacophore in medicinal chemistry, often utilized in the development of CNS-active agents (due to the morpholine's ability to modulate monoamine transporters) and kinase inhibitors (where the morpholine acts as a hinge-binder).

The presence of the 2,4-difluoro-6-methoxy substitution pattern on the phenyl ring imparts unique electronic and steric properties:

-

Fluorine atoms: Increase metabolic stability (blocking oxidative metabolism at susceptible sites) and lipophilicity.[1]

-

Methoxy group: Provides a hydrogen bond acceptor site and steric bulk, potentially enforcing specific conformational preferences.[1]

Chemical Identifiers

| Property | Detail |

| CAS Number | 1394172-08-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃F₂NO₂ |

| Molecular Weight | 229.23 g/mol |

| SMILES | COC1=C(C(F)=CC(F)=C1)C2NCCO2 |

| Stereochemistry | The C2 position is chiral.[2][3] Unless specified as (R) or (S), the CAS refers to the racemate.[1] |

Physicochemical Properties Profile

The following data synthesizes calculated values derived from Structure-Property Relationship (SPR) algorithms calibrated against analogous 2-aryl morpholines.

Calculated & Predicted Properties

| Property | Value (Predicted/Calc) | Confidence | Context for Drug Design |

| LogP (Octanol/Water) | 1.8 – 2.2 | High | Lipophilic enough for CNS penetration but soluble enough for oral bioavailability.[1] |

| pKa (Basic Amine) | 7.8 – 8.1 | High | The electron-withdrawing fluorine atoms slightly reduce the basicity compared to unsubstituted morpholine (pKa ~8.36).[1] |

| Topological Polar Surface Area (TPSA) | 32 – 40 Ų | High | Favorable for membrane permeability (Rule of 5 compliant).[1] |

| Hydrogen Bond Donors | 1 (NH) | Exact | Critical for salt formation and receptor binding.[1] |

| Hydrogen Bond Acceptors | 4 (N, O-ether, 2xF) | Exact | Facilitates interaction with aqueous solvents and biological targets. |

Physical State & Stability[3][6]

-

Appearance: The free base is likely a viscous, colorless to pale yellow oil or a low-melting solid due to the disruption of crystal packing by the ortho-substituents (F and OMe).

-

Salt Forms: The hydrochloride (HCl) or oxalate salts are expected to be white, crystalline solids with melting points likely in the range of 160°C – 200°C .[1]

-

Stability: Stable under ambient conditions.[1] The morpholine ring is resistant to hydrolysis.[1] However, the secondary amine is susceptible to oxidation over prolonged exposure to air; storage under inert gas (Argon/Nitrogen) at -20°C is recommended.[1]

Solubility Profile

Understanding the solubility of this compound requires analyzing its pH-dependent ionization.

pH-Dependent Solubility (Aqueous)

The compound behaves as a weak base .[1] Its solubility is governed by the Henderson-Hasselbalch equation:

-

pH < 6.0 (Acidic): The morpholine nitrogen is fully protonated (

).[1] The compound exists as a cation, exhibiting high aqueous solubility (>10 mg/mL).[1] -

pH > 9.0 (Basic): The compound exists as the neutral free base.[1] Solubility is limited to its intrinsic solubility (

), likely < 1 mg/mL .[1] -

Physiological pH (7.4): A mixture of ionized and unionized forms exists.[1] Solubility will be moderate but potentially rate-limiting for absorption.[1]

Organic Solvent Compatibility

| Solvent | Solubility Rating | Application |

| DMSO | High (>50 mg/mL) | Ideal for biological stock solutions (10-100 mM).[1] |

| Methanol/Ethanol | High | Suitable for transfer and synthesis purification.[1] |

| Dichloromethane (DCM) | High | Excellent for extraction of the free base from aqueous media.[1] |

| Water | pH-Dependent | High in 0.1N HCl; Low in PBS (pH 7.4).[1] |

Visualization: Solubility & Ionization Logic[3]

Figure 1: Solubility Decision Workflow

This diagram outlines the logical flow for solubilizing the compound based on the intended application.[1]

Caption: Decision tree for solubilizing the compound based on chemical form and solvent system.

Experimental Protocols

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine equilibrium solubility at pH 7.4.

-

Preparation: Weigh 2 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 1 mL of PBS (Phosphate Buffered Saline, pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter to remove undissolved solid.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

-

Calibration: Use a standard curve prepared in DMSO/Water (50:[1]50) to ensure full solubility of the standard.

-

-

Calculation:

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the morpholine nitrogen.[1]

-

Setup: Use a micro-titration system (e.g., Sirius T3 or equivalent).[1]

-

Dissolution: Dissolve ~1 mg of compound in a co-solvent mixture (e.g., 30% Methanol/Water) to ensure solubility across the pH range.

-

Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

-

Analysis: The software will detect the inflection point where the buffering capacity is highest.[1]

-

Correction: The Yasuda-Shedlovsky extrapolation is applied to extrapolate the pKa from the co-solvent value to purely aqueous conditions (

).[1]-

Self-Validation: The curve should show a single clear inflection point corresponding to the secondary amine.[1]

-

Protocol C: LogP Determination (Miniaturized Shake-Flask)

Objective: Measure lipophilicity.[1]

-

Phases: Pre-saturate 1-Octanol with Water, and Water with 1-Octanol.[1]

-

Dissolution: Dissolve compound in the Octanol phase (1 mg/mL).

-

Partitioning: Mix 500 µL of drug-octanol solution with 500 µL of water in a vial. Vortex for 1 hour.[1] Centrifuge to separate phases.

-

Analysis: Analyze both phases by HPLC.

-

Calculation:

[1]

Synthesis & Structural Context

While this guide focuses on properties, understanding the synthesis aids in identifying impurities.[1] The compound is typically synthesized via:

-

Epoxide Opening: Reaction of 2-(2,4-difluoro-6-methoxyphenyl)oxirane with 2-aminoethanol, followed by cyclization.

-

Alpha-Halo Ketone Route: Reaction of 2-bromo-1-(2,4-difluoro-6-methoxyphenyl)ethanone with ethanolamine, followed by reduction and cyclization.

Impurity Alert: Common impurities include the uncyclized amino-alcohol intermediate or the oxidized morpholinone derivative.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735756, 2-Morpholinoaniline (Analogous Structure Data).[1] Retrieved from [Link][1]

-

Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] (Context on 2-phenylmorpholine scaffold properties). Retrieved from [Link]

Pharmacophore Mapping of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Executive Summary

This guide details the pharmacophore mapping and structural analysis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , a specific 2-phenylmorpholine derivative.[1] Structurally analogous to established Norepinephrine Reuptake Inhibitors (NRIs) such as Reboxetine and Viloxazine, this compound represents a lead candidate optimized for metabolic stability and selectivity.[1]

The following protocol synthesizes ligand-based and structure-based approaches to map this molecule against the Human Norepinephrine Transporter (hNET) . By leveraging recent Cryo-EM structural data (PDB: 8ZP1), we establish a high-confidence binding hypothesis centered on the orthosteric site of the Solute Carrier 6 (SLC6) family.[1]

Chemical Space & Structural Deconstruction[1]

Before generating the 3D map, the molecule must be deconstructed into its functional electronic and steric components.[1] The 2-phenylmorpholine scaffold is a privileged structure in CNS drug discovery, providing a rigid template for displaying pharmacophoric features.[1]

Table 1: Physicochemical & Structural Properties

| Feature | Component | Function in Pharmacophore |

| Scaffold | Morpholine Ring | Cationic Anchor. The secondary amine (pKa ~8.5-9.[1][2]5) is protonated at physiological pH, forming a critical ionic bond.[1] |

| Linker | Chiral Center (C2) | Stereoselectivity. The (S,S) configuration is typically bioactive for NRIs.[1] Controls the vector of the phenyl ring.[1] |

| Aromatic | Phenyl Ring | Pi-Stacking. Engages in |

| Substituent A | 2,4-Difluoro | Bioisostere/Metabolic Block. Modulates lipophilicity and blocks oxidative metabolism at the para position.[1] |

| Substituent B | 6-Methoxy | H-Bond Acceptor. Provides a specific vector for hydrogen bonding, differentiating affinity between NET, SERT, and DAT.[1] |

Target Identification & Homology Modeling

To validate the pharmacophore, we anchor the ligand features to the biological target.[1] The primary target is the Norepinephrine Transporter (NET/SLC6A2) .[1][3]

-

Template: Human NET (hNET)

-

Reference Structure: PDB 8ZP1 (Cryo-EM structure of hNET bound to Reboxetine).[1][4]

-

Binding Pocket: The central orthosteric site (S1), defined by transmembrane domains (TM) 1, 3, 6, and 8.[1]

Key Residue Interactions (The "Anchor Points")

-

Asp75 (TM1): The primary anionic anchor.[1] Forms a salt bridge with the protonated morpholine nitrogen.[1]

-

Phe72 (TM1) & Tyr152 (TM3): Form the "aromatic lid" or sandwich, engaging the phenyl ring of the ligand.[1]

-

Phe317 (TM6): Steric gatekeeper that interacts with the 2,4-difluoro substitution pattern.[1]

Pharmacophore Hypothesis Generation

The pharmacophore map is defined by the spatial arrangement of features required for high-affinity binding.[1] This model assumes the bioactive conformation mimics the bound state of Reboxetine.

Core Features (3D Coordinates Relative to Centroid)

-

PI (Positive Ionizable): The morpholine Nitrogen.[1]

-

HY/AR (Hydrophobic/Aromatic): Centroid of the phenyl ring.[1]

-

HBA (Hydrogen Bond Acceptor): The oxygen of the 6-methoxy group.[1]

-

H (Hydrophobic/Excluded Volume): The 2,4-difluoro atoms (defining the pocket shape limits).[1]

Geometric Constraints

-

Distance (PI

AR): 5.2 Å - 5.8 Å (Critical for NET selectivity).[1] -

Distance (PI

HBA): 4.5 Å - 5.0 Å.[1] -

Angle (N-C2-Phenyl): Constrained by the chair conformation of the morpholine ring.[1]

Computational Workflow Visualization

The following diagram outlines the step-by-step workflow for generating and validating the pharmacophore model using industry-standard protocols (e.g., conformational expansion followed by alignment).

Figure 1: Computational pipeline for ligand-based pharmacophore generation, ensuring bioactive conformation selection.

Binding Mode & Interaction Network

Understanding the specific interaction between This compound and the hNET binding pocket is crucial for explaining the role of the fluorine and methoxy substituents.[1]

Mechanistic Insight

The 6-methoxy group acts as a steric wedge that forces the phenyl ring into a specific torsion angle, potentially enhancing selectivity for NET over SERT by exploiting the slightly smaller pocket volume of NET.[1] The 2,4-difluoro substitution increases the lipophilicity of the aromatic ring, strengthening the interaction with Phe72 without incurring the steric penalty of larger halogens (like Chlorine or Bromine).[1]

Figure 2: Interaction network within the hNET orthosteric site.[1] Note the critical salt bridge with Asp75.[1]

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated.[1] The following protocols are required to confirm the map's accuracy.

Protocol A: Competitive Radioligand Binding

To determine affinity (

-

Source: HEK293 cells stably expressing hNET.

-

Radioligand: [³H]Nisoxetine (highly selective NET inhibitor).[1]

-

Method: Incubate membranes with [³H]Nisoxetine (2 nM) and increasing concentrations of the test compound (

to -

Readout: Scintillation counting. A

nM confirms the efficacy of the morpholine anchor and phenyl spatial arrangement.[1]

Protocol B: Site-Directed Mutagenesis

To validate the specific binding vectors (Methoxy/Fluorine interactions).[1]

-

Mutations: Generate D75N (neutralizes anion) and F72A (removes aromatic surface).

-

Expectation:

References

-

Song, A. L., & Wu, X. D. (2024).[1][4] Cryo-EM structure of human norepinephrine transporter NET bound with reboxetine. RCSB Protein Data Bank.[1][4]

-

Wang, K. H., & Gouaux, E. (2005).[1] Substrate-induced conformational transitions in the dopamine transporter. Nature. (Homology modeling basis for SLC6 family). [1]

-

Sali, A., et al. (2006).[1] Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences (PNAS). [1]

-

PubChem Compound Summary. (2024). 4-(2-Bromo-4,6-difluorophenyl)morpholine (Structural Analog Data). National Center for Biotechnology Information.[1] [1][5]

Sources

Methodological & Application

Using 2-(2,4-Difluoro-6-methoxyphenyl)morpholine as a chiral building block

Application Note: Strategic Utilization of (2S)- and (2R)-2-(2,4-Difluoro-6-methoxyphenyl)morpholine in Medicinal Chemistry

Introduction: The "Privileged" Scaffold Architecture

In modern drug discovery, the morpholine ring is a "privileged structure" known to enhance aqueous solubility and metabolic stability. However, the specific decoration of the aryl ring at the C2 position dictates the molecule's efficacy in protein binding pockets.

The 2-(2,4-Difluoro-6-methoxyphenyl)morpholine scaffold represents a high-value chiral building block designed for Multi-Parameter Optimization (MPO).

-

2,4-Difluoro Substitution: Blocks metabolic "soft spots" (CYP450 oxidation) on the phenyl ring and modulates the acidity of the benzylic proton.

-

6-Methoxy Group: Introduces a critical "Magic Methyl" effect. In the ortho position, it forces the phenyl ring out of planarity with the morpholine (atropisomerism potential), creating a twisted conformation often required to fit into narrow kinase hinge regions (e.g., PI3K, mTOR) or GPCR allosteric sites.

-

Chiral Morpholine (C2): The vectors of the nitrogen lone pair are strictly defined by the chirality (S or R), allowing for precise probing of the target's hydrogen-bonding network.

Synthesis Protocol: Enantioselective Construction

Note: While racemic synthesis followed by chiral resolution is possible, this protocol details the Asymmetric Transfer Hydrogenation (ATH) route. This method is preferred for its scalability and ability to access both enantiomers by simply switching the catalyst ligand.

Phase A: Precursor Synthesis (The Bromoketone)

Objective: Synthesize 2-bromo-1-(2,4-difluoro-6-methoxyphenyl)ethanone.

-

Starting Material: 1-(2,4-difluoro-6-methoxyphenyl)ethanone.

-

Bromination: Dissolve ketone (1.0 eq) in anhydrous THF. Add Phenyltrimethylammonium tribromide (PTAB) (1.05 eq) at 0°C.

-

Workup: Quench with water, extract with EtOAc. The product is lachrymatory; handle with care.

Phase B: Asymmetric Transfer Hydrogenation (The Chiral Step)

Objective: Establish the C2 stereocenter with >95% ee.

Reagents:

-

Catalyst: RuCl (for S-alcohol) or RuCl (for R-alcohol).

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[1]

Protocol:

-

Charge: In a reaction vessel, dissolve the bromoketone (10 mmol) in DMF (30 mL).

-

Degas: Sparge with Nitrogen for 15 minutes to remove oxygen (critical for Ru-catalyst life).

-

Catalysis: Add the Ru-catalyst (0.5 mol%). Add the HCOOH/Et3N mixture (3 eq) dropwise.

-

Incubation: Stir at 25°C for 12-18 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Checkpoint (Self-Validation): The ketone spot (

) should disappear, replaced by the alcohol spot ( -

Workup: Dilute with water, extract with DCM. Wash organic layer with sat.[2] NaHCO3 (to remove formic acid). Dry over MgSO4.[2]

Phase C: Morpholine Ring Closure

Objective: Cyclization to the final morpholine salt.

-

N-Alkylation: Dissolve the chiral bromohydrin (from Phase B) in Toluene. Add Ethanolamine (1.5 eq) and DIPEA (2.0 eq). Heat to 70°C for 6 hours.

-

Cyclization (Intramolecular Etherification):

-

Cool the intermediate (diol amine) to 0°C.

-

Add concentrated Sulfuric Acid (3.0 eq) dropwise (exothermic!).

-

Heat to 140°C for 2 hours. Mechanistic Note: This drives the dehydration-cyclization with retention of configuration at the chiral center (double inversion or anchimeric assistance usually retains the benzylic stereochemistry in this specific acid-mediated pathway, though activation via sulfamidates is milder).

-

-

Isolation: Pour onto ice. Basify with NaOH to pH 12. Extract with DCM.

-

Salt Formation: Treat the free base with HCl in Dioxane to precipitate the stable Hydrochloride salt.

Application: Coupling Strategies (The "How-To")

The steric bulk of the ortho-methoxy group makes the secondary amine of the morpholine less nucleophilic than standard morpholine. Standard

Recommended Workflow: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol when coupling the chiral building block to heteroaryl halides (e.g., chloropyrimidines, bromopyridines).

Optimized Conditions for Sterically Hindered Amines:

-

Catalyst: Pd_2(dba)_3 (1 mol%)

-

Ligand: RuPhos or BrettPhos (2 mol%). Why? These bulky, electron-rich phosphines facilitate the oxidative addition of the aryl halide and, crucially, create a pocket that accommodates the bulky 2-substituted morpholine during reductive elimination.

-

Base: NaOtBu (Sodium tert-butoxide) or Cs_2CO_3.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Temperature: 80-100°C.

Visual Workflow (DOT Diagram):

Caption: Figure 1. End-to-end workflow from acetophenone precursor to final drug candidate coupling, highlighting the critical asymmetric hydrogenation step.

Quality Control & Analytical Data

Trustworthiness relies on rigorous characterization. The following parameters are expected for the (S)-enantiomer (HCl salt).

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water + 0.1% TFA |

| Chiral Purity (ee) | > 98.0% | Chiralpak IA or AD-H . Mobile Phase: Hexane/IPA/DEA (90:10:0.1). Flow: 1.0 mL/min. |

| 1H NMR (DMSO-d6) | Diagnostic signals | |

| LC-MS | [M+H]+ = 230.1 | ESI+ |

Troubleshooting the Chiral HPLC: If peak separation is poor due to the basic amine tailing:

-

Increase Diethylamine (DEA) to 0.15%.

-

Switch to a Chiralpak IG column (immobilized phase), which tolerates stronger solvents like DCM/MeOH if solubility is an issue.

Handling and Storage

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

-

Stability: The free base is prone to oxidation at the benzylic position if left in solution for extended periods (days). Always store as the HCl or Tosylate salt.

-

Safety: The 2,4-difluoro motif implies potential skin permeability; wear nitrile gloves.

References

-

Ghorai, M. K., et al. (2015). "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry. Link

-

Noyori, R., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society.[1] Link

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Tang, S. A., et al. (2024).[3] "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Reaction conditions for morpholine ring closure on difluoro-methoxy benzenes

This is a comprehensive Application Note and Protocol guide for the synthesis of morpholine-fused or morpholine-substituted difluoro-methoxy benzenes.

Executive Summary

The incorporation of a morpholine ring onto a fluorinated benzene scaffold is a critical transformation in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). The difluoro-methoxy benzene core presents a unique electronic challenge: the electron-withdrawing fluorine atoms deactivate the aniline nitrogen toward nucleophilic attack, while the methoxy group introduces steric bulk and competing electronic donation.

This guide details two validated protocols for establishing the morpholine moiety:

-

Method A (De Novo Ring Closure): The construction of the morpholine ring from an aniline precursor using bis-electrophiles. This is the primary focus for "Ring Closure" requirements.

-

Method B (Ring Installation via

): The displacement of an activated fluorine atom by a pre-formed morpholine, provided as a comparative benchmark.

Strategic Analysis & Mechanistic Pathways

Pathway Selection Logic

The choice between building the ring (Closure) and installing the ring (Substitution) depends on the availability of the starting material and the electronic activation of the substrate.

-

Pathway A (Ring Closure): Best when the aniline functionality is already present (e.g., from nitro reduction) and specific regiochemistry is fixed.

-

Pathway B (

): Best when the benzene ring carries a highly activated leaving group (e.g., F or Cl para to a Nitro group).

Visualizing the Reaction Landscape

The following diagram illustrates the decision matrix and chemical pathways.

Figure 1: Strategic pathways for synthesizing morpholine-substituted difluorobenzenes.

Detailed Protocol A: De Novo Ring Closure (The Bis-Alkylation Route)

This protocol describes the formation of the morpholine ring directly on 3,4-difluoro-2-methoxyaniline . Due to the inductive deactivation by fluorine, the aniline nitrogen is less nucleophilic, requiring optimized forcing conditions.

Reagents & Equipment

-

Substrate: 3,4-Difluoro-2-methoxyaniline (1.0 equiv).

-

Reagent: Bis(2-chloroethyl) ether (1.2 - 1.5 equiv). (Warning: Vesicant/Alkylator) .

-

Base: Potassium Carbonate (

), anhydrous, micronized (3.0 equiv). -

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein exchange in situ.

-

Solvent: Diglyme (Diethylene glycol dimethyl ether) or DMF. Diglyme allows higher temperatures without pressure vessels.

-

Apparatus: 3-neck RBF, reflux condenser, nitrogen inlet, mechanical stirrer (magnetic stirring often fails due to salt precipitation).

Step-by-Step Procedure

-

Setup: Flame-dry the reaction vessel and purge with Nitrogen.

-

Dissolution: Charge the flask with 3,4-difluoro-2-methoxyaniline (10 mmol) and Diglyme (30 mL, 3M concentration).

-

Base Addition: Add micronized

(30 mmol) and KI (1 mmol). Stir for 10 minutes at room temperature to create a uniform suspension. -

Reagent Addition: Add Bis(2-chloroethyl) ether (15 mmol) dropwise via syringe.

-

Note: Bis(2-chloroethyl) ether is less reactive than the amine analog; excess is required.

-

-

Reaction (The "Cook"):

-

Heat the mixture to 130°C - 140°C .

-

Monitor by HPLC/TLC every 4 hours.

-

Typical Time: 16–24 hours.

-

Checkpoint: The reaction is complete when the mono-alkylated intermediate (often visible by LCMS) is consumed.

-

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

). Wash the cake with EtOAc. -

Concentrate the filtrate under high vacuum to remove Diglyme (bp 162°C).

-

-

Purification:

-

Residue is usually a dark oil.

-

Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

-

Expected Yield: 60–75%.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Aniline is too electron-deficient. | Switch solvent to NMP (higher T) or add NaI (1.0 equiv) to generate the di-iodo ether in situ. |

| Mono-alkylation Stalls | Cyclization step is too slow. | Increase Temp to 150°C. Ensure anhydrous conditions (water kills the alkylator). |

| Black Tar Formation | Oxidation of aniline. | Degas solvents rigorously. Add antioxidant (BHT) trace. |

Detailed Protocol B: The "Modern" Two-Step Route (Ethylene Sulfate)

For substrates sensitive to the harsh conditions of Method A, this modern variant uses Ethylene Sulfate to form a zwitterionic intermediate, followed by base-mediated closure.

Workflow Diagram

Figure 2: Ethylene sulfate mediated morpholine synthesis.

Protocol Highlights

-

Alkylation: React Aniline with Ethylene Sulfate (1.05 equiv) in DCM at 40°C. The sulfuric acid mono-ester zwitterion often precipitates.

-

Cyclization: Treat the intermediate with t-BuOK (2.5 equiv) in THF/IPA at 60°C.

-

Advantage: Milder temperatures, avoids vesicant bis-chloroethyl ether, higher regioselectivity.

Critical Safety & Compliance (E-E-A-T)

Handling Bis(2-chloroethyl) Ether

-

Hazard: This compound is structurally related to Sulfur Mustard (Mustard Gas). It is a severe vesicant, carcinogen, and skin irritant.

-

Control:

-

Double-Gloving: Use Silver Shield® or Viton® gloves. Nitrile provides limited protection against prolonged contact.

-

Quenching: Destroy excess reagent with aqueous NaOH/Thiols before disposal.

-

Ventilation: All weighing and transfers must occur in a certified fume hood.

-

Handling Fluorinated Anilines

-

Toxicity: Difluoroanilines are potential uncouplers of oxidative phosphorylation and methemoglobinemia agents.

-

Monitoring: If skin exposure occurs, monitor for cyanosis (blue lips/nails) even if no immediate pain is felt.

References

-

Synthesis of N-Aryl Morpholines via Nucleophilic Aromatic Substitution. Journal of Medicinal Chemistry. (2020).

-

Reactivity of Bis(2-chloroethyl)ether with Primary Amines. Journal of Chemical Research. (1998).

-

Green Synthesis of Morpholines via Selective Monoalkylation using Ethylene Sulfate. J. Am. Chem. Soc.[1] (2024).[2][3]

-

Process for the preparation of Gefitinib and intermediates. World Intellectual Property Organization (WO Patent).[2]

-

Safety Data Sheet: Bis(2-chloroethyl) ether. PubChem Laboratory Chemical Safety Summary.

Sources

Application Notes and Protocols for the Scalable Manufacturing of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Introduction

Morpholine and its derivatives are significant structural motifs in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1] The 2-substituted aryl-morpholine scaffold, in particular, is a key pharmacophore in a variety of biologically active compounds. This document provides a comprehensive guide to a scalable manufacturing process for the synthesis of 2-(2,4-Difluoro-6-methoxyphenyl)morpholine, a compound of interest in contemporary drug discovery programs. The presented synthetic strategy is designed for robustness, efficiency, and scalability, addressing the critical need for reliable production of complex molecules in a research and development setting.

The core of this protocol is a multi-step synthesis that begins with commercially available starting materials and proceeds through key transformations to construct the target molecule. Each step has been rationalized based on established chemical principles and supported by analogous transformations reported in the scientific literature. This guide is intended to provide not only a step-by-step protocol but also the underlying scientific reasoning to empower researchers to adapt and optimize the process for their specific needs.

Synthetic Strategy and Workflow

The proposed scalable synthesis of this compound is a three-step process commencing with the commercially available 1,3,5-trifluorobenzene. The overall strategy involves the sequential functionalization of the aromatic ring followed by the construction of the morpholine heterocycle.

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Scientific Rationale

Step 1: Synthesis of 1,3-Difluoro-5-methoxybenzene

The initial step involves a nucleophilic aromatic substitution (SNAr) on 1,3,5-trifluorobenzene. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack.[2] The symmetry of the starting material simplifies the reaction, leading to a single major product.

Reaction Scheme:

Protocol:

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol (5 volumes), add 1,3,5-trifluorobenzene (1.0 equivalent) at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water (10 volumes).

-

Extract the product with a suitable organic solvent such as methyl tert-butyl ether (MTBE) (2 x 5 volumes).

-

Wash the combined organic layers with brine (5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield 1,3-difluoro-5-methoxybenzene as a colorless oil.

Scientific Rationale:

The choice of sodium methoxide in methanol provides a straightforward and cost-effective method for the methoxy-de-fluorination. The fluorine atom is an excellent leaving group in SNAr reactions, especially when the aromatic ring is activated by other electron-withdrawing fluorine atoms.[2] This reaction is generally high-yielding and scalable.

| Parameter | Value | Rationale |

| Solvent | Methanol | Serves as both the solvent and the source of the methoxide nucleophile (in conjunction with a base). |

| Base | Sodium Methoxide | A strong, non-hindered base that readily forms the methoxide anion. |

| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction. |

| Work-up | Aqueous Quench & Extraction | Standard procedure to remove inorganic salts and isolate the organic product. |

| Purification | Vacuum Distillation | Effective for purifying liquid products on a large scale. |

Step 2: Synthesis of 2-Bromo-1,3-difluoro-5-methoxybenzene

The second step is the regioselective bromination of the electron-rich aromatic ring. The methoxy group is an ortho-, para-director. In this case, the two ortho positions are sterically hindered by the adjacent fluorine atoms, and the para position is already substituted with a fluorine atom. Therefore, bromination is directed to one of the two equivalent positions ortho to the methoxy group.

Reaction Scheme:

Protocol:

-

To a stirred solution of 1,3-difluoro-5-methoxybenzene (1.0 equivalent) in acetonitrile (5 volumes) at 0 °C, slowly add concentrated sulfuric acid (0.5 equivalents).

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water (10 volumes).

-

Extract the product with dichloromethane (2 x 5 volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (5 volumes) and then with brine (5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-1,3-difluoro-5-methoxybenzene.

Scientific Rationale:

N-bromosuccinimide in the presence of a strong acid like sulfuric acid is a common and effective reagent for the bromination of activated aromatic rings. The acid protonates NBS, generating a more electrophilic bromine species. The regioselectivity is controlled by the directing effect of the methoxy group.

| Parameter | Value | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | A solid, easy-to-handle source of electrophilic bromine. |

| Acid Catalyst | Sulfuric Acid | Activates NBS to generate a more potent electrophile. |

| Solvent | Acetonitrile | A polar aprotic solvent that is inert under the reaction conditions. |

| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exothermicity of the reaction. |

| Purification | Column Chromatography | Necessary to separate the desired product from any regioisomers or unreacted starting material. |

Step 3: Synthesis of this compound

The final step is the construction of the morpholine ring via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds and is widely used in the synthesis of pharmaceuticals.[3][4]

Reaction Scheme:

Protocol:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

-

Add anhydrous toluene (10 volumes) and stir the mixture for 10-15 minutes at room temperature.

-

Add 2-bromo-1,3-difluoro-5-methoxybenzene (1.0 equivalent) and morpholine (1.2 equivalents).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Scientific Rationale:

The Buchwald-Hartwig amination is a highly efficient method for coupling aryl halides with amines.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields. XPhos is a bulky, electron-rich phosphine ligand that is often effective for the coupling of challenging substrates.[3] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

| Parameter | Value | Rationale |

| Catalyst System | Pd2(dba)3 / XPhos | A common and effective catalyst system for Buchwald-Hartwig amination. |

| Base | Sodium tert-butoxide | A strong, non-nucleophilic base to facilitate the catalytic cycle. |

| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |

| Temperature | 100-110 °C | Necessary to drive the reaction to completion. |

| Purification | Column Chromatography | To isolate the final product in high purity. |

Process Safety Considerations

-

1,3,5-Trifluorobenzene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.

-

Sodium Methoxide: Corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Bromosuccinimide: Lachrymator and corrosive. Avoid inhalation of dust and contact with skin.

-

Sulfuric Acid: Highly corrosive. Add slowly and with cooling.

-

Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

-

Sodium tert-butoxide: Corrosive and flammable solid. Handle in a glove box or under an inert atmosphere.

-

All reactions should be performed in a well-ventilated fume hood by trained personnel.

Characterization Data

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This application note details a robust and scalable three-step synthesis for this compound. The chosen synthetic route relies on well-established and scalable chemical transformations, including nucleophilic aromatic substitution, electrophilic bromination, and palladium-catalyzed C-N bond formation. By providing a detailed protocol and the underlying scientific rationale, this guide aims to facilitate the efficient and reliable production of this valuable building block for research and drug development.

References

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

-

Université catholique de Louvain. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Tan, C. K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]

-

de Souza, A. C. C., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances. Available at: [Link]

-

Organometallics. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

-

Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. Available at: [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Available at: [Link]

- Google Patents. (1999). WO/1999/018057 PREPARATION OF DIARYL ETHER BY CONDENSATION REACTIONS.

-

SciELO. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

-

PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 2-(2,4-Difluoro-6-methoxyphenyl)morpholine in Medicinal Chemistry

Disclaimer: The compound 2-(2,4-Difluoro-6-methoxyphenyl)morpholine is not extensively documented in publicly available scientific literature as of the last update. Therefore, this guide is constructed based on an expert analysis of its core structural motifs—the 2-aryl-morpholine scaffold and the 2,4-difluoro-6-methoxy phenyl group. The protocols and applications described herein are predictive and based on established principles in medicinal chemistry, providing a strategic framework for its investigation as a novel chemical entity.

Introduction: The 2-Aryl-Morpholine Scaffold as a Privileged Structure

The morpholine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic properties upon bioactive molecules.[1][2] Its inclusion in a drug candidate can enhance aqueous solubility, improve metabolic stability, and facilitate penetration of the blood-brain barrier, all while serving as a versatile synthetic handle.[2] When substituted at the 2-position with an aryl group, the resulting scaffold gives rise to a diverse range of pharmacological activities, including analgesic, anti-inflammatory, and potent central nervous system (CNS) effects.[3]

The specific compound of interest, this compound, combines this valuable morpholine core with a uniquely substituted phenyl ring. The electronic and steric properties of this ring—driven by two electron-withdrawing fluorine atoms and an electron-donating methoxy group—suggest a high potential for targeted biological activity. Fluorine substitution is a well-established strategy to modulate metabolic stability and receptor binding affinity, while the methoxy group can serve as a critical hydrogen bond acceptor.[4] This document provides a detailed guide to the prospective synthesis, potential applications, and experimental evaluation of this compound.

Rationale for Investigation & Potential Therapeutic Targets

The substitution pattern on the phenyl ring provides critical clues to the potential therapeutic applications of this compound. Analysis of existing drugs and clinical candidates with similar structural features allows for a logical deduction of high-probability biological targets.

-

Oncology (Kinase Inhibition): The presence of a di-fluoro-methoxy-phenyl moiety is noted in potent inhibitors of the MEK kinase pathway, a critical signaling cascade in many cancers.[5] The fluorine atoms can enhance binding affinity within the ATP pocket, making kinase inhibition a primary avenue for investigation.

-

Central Nervous System Disorders: Phenyl-morpholine derivatives are well-represented among CNS-active agents. For instance, (S)-(4-fluorophenyl)morpholine is a core component of potent neurokinin-1 (NK-1) receptor antagonists used in the treatment of emesis and depression.[6] Furthermore, compounds like Reboxetine, which features an ethoxy-phenoxy group, are selective norepinephrine reuptake inhibitors (NRIs).[7] This precedent suggests the title compound could be a valuable candidate for neurological or psychiatric indications.

The following diagram illustrates the logical framework for prioritizing these therapeutic areas.

Caption: Synthetic workflow for the target compound.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

1-(2,4-difluoro-6-methoxyphenyl)ethan-1-one

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

2-aminoethan-1-ol (Ethanolamine)

-

Potassium Carbonate (K₂CO₃)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Protocol for Step 1: Synthesis of Intermediate 2

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,4-difluoro-6-methoxyphenyl)ethan-1-one (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes. Maintain the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone (Intermediate 2). This intermediate is often used in the next step without further purification.

Protocol for Step 2: Synthesis of the Target Compound

-

Dissolve the crude Intermediate 2 (1.0 eq) in anhydrous ethanol.

-

To this solution, add 2-aminoethan-1-ol (2.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Application Protocol: In Vitro Kinase Inhibition Assay

Given the structural similarity to known kinase inhibitors, a primary application for this compound is screening for kinase inhibitory activity. The following is a generalized protocol for a fluorescence-based kinase binding assay, which measures the ability of a test compound to displace a fluorescent tracer from the ATP binding site of a kinase.

Assay Workflow Diagram

Caption: Workflow for a generic kinase inhibition assay.

Step-by-Step Protocol

Materials and Reagents:

-

Kinase of interest (e.g., MEK1, BRAF)

-

Kinase-specific fluorescent tracer (ligand)

-

Assay buffer (specific to the kinase, typically contains HEPES, MgCl₂, EGTA, and Brij-35)

-

384-well, low-volume, black assay plates

-

Test compound (dissolved in 100% DMSO)

-

Positive control inhibitor (known inhibitor of the kinase)

-

DMSO (for negative controls)

-

Fluorescence plate reader capable of measuring fluorescence polarization or TR-FRET.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the this compound stock solution (e.g., 10 mM in DMSO) in DMSO. A typical 11-point, 3-fold serial dilution is recommended, starting from 1 mM.

-

Reagent Preparation: Prepare working solutions of the kinase and the fluorescent tracer in the assay buffer at concentrations recommended by the assay manufacturer (typically 2X the final desired concentration).

-

Assay Plate Setup:

-

Add 5 µL of the 2X kinase solution to each well of the 384-well plate.

-

Add 100 nL of the serially diluted test compound, positive control, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

-

Initiate the binding reaction by adding 5 µL of the 2X tracer solution to all wells. The final volume will be 10 µL.

-

-

Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.

-

Plate Reading: Read the plate on a compatible fluorescence plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition)])

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

-

Data Interpretation & Hypothetical Structure-Activity Relationship (SAR)

The following table presents hypothetical data from a kinase inhibition screen to illustrate how SAR could be developed for this scaffold.

| Compound ID | R₂ | R₄ | R₆ | Kinase IC₅₀ (nM) |

| Target Compound | F | F | OCH₃ | 50 |

| Analog A | H | F | OCH₃ | 250 |

| Analog B | F | H | OCH₃ | 300 |

| Analog C | F | F | H | 800 |

| Analog D | Cl | Cl | OCH₃ | 75 |

| Analog E | F | F | OC₂H₅ | 120 |

Interpretation:

-

Role of Fluorine: The hypothetical data suggests that both fluorine atoms at the R₂ and R₄ positions are crucial for potency (compare Target Compound to Analogs A and B). The difluoro substitution likely provides key interactions within the kinase active site or alters the pKa of the molecule favorably.

-

Role of Methoxy Group: The methoxy group at R₆ also appears critical for activity (compare Target Compound to Analog C). It may be acting as a hydrogen bond acceptor or providing necessary steric bulk to orient the molecule correctly.

-

Further Optimization: Replacing fluorine with chlorine (Analog D) maintains good, but slightly reduced, activity, suggesting that a halogen at these positions is important. Extending the alkoxy chain (Analog E) reduces potency, indicating that the small size of the methoxy group is optimal.

Conclusion and Future Directions

While this compound remains a novel chemical entity, a thorough analysis of its constituent parts strongly suggests its potential as a valuable scaffold in medicinal chemistry. The combination of the privileged morpholine core with the electronically tuned difluoro-methoxy-phenyl group makes it a prime candidate for investigation as a kinase inhibitor for oncology or as a modulator of CNS receptors. The protocols provided herein offer a clear and actionable starting point for its synthesis and initial biological characterization. Future work should focus on confirming its activity in primary assays and then expanding to cell-based and in vivo models to validate these initial findings.

References

- Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- An updated review on morpholine derivatives with their pharmacological actions. (2022).

- Yakugaku Zasshi. (1986). [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Clinical Research.

- Google Patents. (n.d.). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)

- Federal Register. (2003). Notice of Federal Invention Available for Licensing and Intent To Grant Exclusive License.

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.

- Google Patents. (n.d.).

- An updated review on morpholine derivatives with their pharmacological actions. (2022).

- PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.

- Google Patents. (n.d.). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)

- PubMed. (2020).

- PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- ChemicalBook. (2019). Applications of Morpholine in Chemical Industry.

- Regulations.gov. (2021).

- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC.

- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- NCBI. (2006). (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine.

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.

- David Dolphin. (n.d.).

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents [patents.google.com]

- 6. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Advanced Formulation Strategies for 2-(2,4-Difluoro-6-methoxyphenyl)morpholine Derivatives

Executive Summary & Molecule Analysis

This guide details the formulation strategy for 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , a lipophilic weak base belonging to the 2-aryl-morpholine class.[1] Structurally, this compound presents specific physicochemical challenges typical of BCS Class IIb (Low Solubility, High Permeability, Weak Base) molecules.

Structural Structure-Property Relationship (SPR)[1]

-

Morpholine Ring (Secondary Amine): The nitrogen center provides a pKa of approximately 8.2–8.6 .[1] This dictates high solubility in gastric fluid (pH 1.[1]2) but rapid precipitation in the intestinal environment (pH 6.8), leading to variable bioavailability.

-

2,4-Difluoro Substitution: These electron-withdrawing groups lower the electron density of the phenyl ring, increasing lipophilicity (LogP ~2.5–3.0) and metabolic stability against aromatic hydroxylation.[1]

-

6-Methoxy Group: Provides steric bulk and a weak hydrogen bond acceptor site.[1] While it aids slightly in solvation compared to a methyl group, it does not overcome the overall lipophilicity of the scaffold.

Development Goal: The primary formulation objective is to prevent intestinal precipitation and maintain supersaturation during the gastric-to-intestinal transition.[1]

Pre-Formulation Characterization Protocols

Before formulation design, the compound's "solubility cliff" must be mapped.

Protocol A: pH-Dependent Solubility Profiling

Objective: Determine the pH at which the compound precipitates (pH_max).

Materials:

-

API: this compound (Free Base).[1]

-

Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8), FaSSIF (Fasted State Simulated Intestinal Fluid).

Procedure:

-

Excess Addition: Add excess API (approx. 50 mg) to 10 mL of each buffer in glass vials.

-

Equilibration: Shake at 37°C for 24 hours (orbital shaker, 200 rpm).

-

Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter (pre-saturated).

-

Analysis: Dilute filtrate with Mobile Phase and quantify via HPLC-UV (254 nm).

-

Data Output: Plot Solubility (mg/mL) vs. pH.

-

Expected Result: High solubility (>10 mg/mL) at pH 1.2; Low solubility (<0.1 mg/mL) at pH 6.8.[1]

-

Protocol B: Intrinsic Dissolution Rate (IDR)

Objective: Differentiate between salt forms during screening. Method: Wood’s Apparatus (rotating disk).[1]

-

Compress 100 mg of pure API (or Salt) into a disk (2000 psi, 1 min).

-

Rotate at 100 rpm in 900 mL 0.1N HCl at 37°C.

-

Sample at 5, 10, 15, 20, 30 min.

-

Criterion: An IDR > 1 mg/min/cm² usually indicates no immediate bioavailability issues in the stomach.[1]

Salt Selection Strategy

For morpholine bases, salt formation is the first-line strategy to improve dissolution.

Recommended Counter-ions:

-

Hydrochloride (HCl): Standard first choice.[1] Risk:[1][2] Common ion effect in stomach; potential hygroscopicity for secondary amines.[1]

-

Mesylate (Methanesulfonate): Often yields non-hygroscopic, high-melting salts for lipophilic bases.[1]

-

L-Tartrate: Good buffering capacity; often forms stable hydrates.[1]

Visualization: Salt Screening Workflow

Caption: Iterative salt screening workflow focusing on crystallinity and hygroscopicity.

Formulation Strategies (Oral Delivery)

Given the "parachute" requirement (dissolve in acid, stay in solution in neutral pH), two primary strategies are recommended.

Strategy A: pH-Modified Immediate Release (The "Micro-environment" Approach)

Logic: Incorporate an acidifier in the tablet matrix to maintain a local acidic pH around the dissolving drug particle, preventing precipitation in the small intestine.

Formulation Table:

| Component | Function | % w/w | Material Recommendation |

|---|---|---|---|

| API (Salt) | Active | 20-30% | Mesylate or HCl salt |

| Citric Acid / Fumaric Acid | pH Modifier | 10-15% | Fine powder (micronized) |

| Microcrystalline Cellulose | Diluent | 40-50% | Avicel PH-102 |

| Croscarmellose Sodium | Disintegrant | 3-5% | Ac-Di-Sol |

| Magnesium Stearate | Lubricant | 0.5-1% | Vegetable grade |[1][3][4][5][6]

Manufacturing Protocol (Direct Compression):

-

Blending: Blend API, Citric Acid, and MCC for 15 mins (V-blender).

-

Lubrication: Add Magnesium Stearate; blend for 2 mins.

-

Compression: Compress to hardness 10-12 kP.

-

Coating: Apply HPMC-based seal coat to prevent acid irritation in the esophagus.[1]

Strategy B: Amorphous Solid Dispersion (ASD)

Logic: If the salt form precipitates too rapidly in FaSSIF (pH 6.5), an ASD is required to "spring" the drug into solution and polymer "parachutes" to inhibit crystallization.

Polymer Selection:

-

HPMC-AS (Hypromellose Acetate Succinate): The gold standard for basic drugs.[1] It is insoluble in the stomach (protecting the drug) and dissolves at pH > 5.5, releasing the drug in the intestine while inhibiting precipitation via specific drug-polymer interactions (hydrogen bonding between polymer -COOH and morpholine -NH).

Protocol: Hot Melt Extrusion (HME)

-

Pre-mix: Mix API (Free Base) and HPMC-AS (L-grade) in a 1:3 ratio.[1]

-

Extrusion: Feed into a twin-screw extruder (e.g., Leistritz 18mm).

-

Zone 1-2: 50°C (Feeding)

-

Zone 3-4: 120°C (Melting - ensure T < degradation of API)

-

Die Temp: 130°C[1]

-

-

Cooling: Air-cool the extrudate strand on a conveyor.

-

Milling: Pulverize extrudate into granules (< 500 µm).

-

Downstream: Blend granules with extra-granular excipients (Lactose, CCS, MgSt) and compress.

Stability-Indicating Analytical Method

To ensure formulation integrity, a robust HPLC method is required.[1]

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge - stable at high pH, though low pH is preferred here).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 mins.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 260 nm (aromatic ring absorption).[1]

-

Temperature: 40°C.[1]

Degradation Pathways to Monitor:

-

N-Oxidation: Morpholine nitrogen is susceptible to oxidation (N-oxide formation).[1] Mitigation: Use antioxidants (BHT) if observed.[1]

-

Demethylation: The methoxy group may undergo hydrolysis under extreme acidic stress (rare, but monitor).[1]

Formulation Decision Matrix

Caption: Decision tree for selecting the optimal formulation technology based on solubility and lipophilicity.

References

-

FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Department of Health and Human Services.[1] Link

-

Williams, H. D., et al. (2013). "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 65(1), 315–499. Link

-

Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

Organic Chemistry Portal. (2024).[1] Morpholine Synthesis and Properties. Link

-

PubChem. (2024).[1][6] Compound Summary: 2-Phenylmorpholine derivatives. National Library of Medicine.[1] Link

Sources

- 1. 4-(2-Fluoro-6-nitrophenyl)morpholine | CymitQuimica [cymitquimica.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 2,6-Difluoro-4-methoxybenzylamine | C8H9F2NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 5. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 6. 4-(2-Bromo-4,6-difluorophenyl)morpholine | C10H10BrF2NO | CID 84714714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. blog.pacelabs.com [blog.pacelabs.com]

Troubleshooting & Optimization

Recrystallization solvents for high-purity 2-(2,4-Difluoro-6-methoxyphenyl)morpholine

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Senior Application Scientist[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(2,4-Difluoro-6-methoxyphenyl)morpholine , a critical pharmacophore often utilized in the synthesis of FGFR inhibitors (e.g., Pemigatinib intermediates) or similar kinase inhibitors.[1][2]

The Core Challenge: This molecule belongs to the class of C-substituted phenylmorpholines .[2] As a free base, it possesses a "frustrated" solubility profile: the morpholine ring is polar and basic, while the difluoro-methoxy-phenyl ring is lipophilic.[1][2] This often leads to the material existing as a viscous oil or a low-melting solid, making direct recrystallization of the free base notoriously difficult ("oiling out").[2]

The Solution: While we provide solvent systems for the free base, we strongly recommend purification via salt formation (Hydrochloride or Oxalate) . This transforms the kinetic oil into a thermodynamic crystal lattice, allowing for the rejection of regioisomers and defluorinated impurities.

Part 1: Solvent Selection Matrix

Q: Which solvent system should I use for the Free Base vs. the Salt?

A: Use the table below to select your system based on the current state of your material.

| Form | Primary Solvent | Anti-Solvent | Ratio (v/v) | Outcome | Mechanism |

| Free Base | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | White/Off-white Solid | Polarity gradient forces the lipophilic aryl ring to stack.[1][2] |

| Free Base | MTBE | Hexane | 1:4 | Crystalline Powder | MTBE solubilizes the amine; Hexane drives nucleation. |

| HCl Salt | Isopropanol (IPA) | None (or cold IPA) | N/A | High Purity Needles | Protic solvent stabilizes the ionic pair; impurities stay in mother liquor.[2] |

| Oxalate Salt | Methanol | Acetone | 1:2 | Dense Prisms | Methanol dissolves the polar salt; Acetone acts as a polar aprotic anti-solvent. |

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization.[2] They are excellent for dissolution but often trap the amine as a solvate or prevent lattice formation due to high solubility.

Part 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[1][2] This is common with fluorinated amines.[2]

The Protocol to Fix Oiling Out:

-

The "Cloud Point" Reheat:

-

Seeding (The Nucleation Trick):

-

If you have any solid crystals from a previous batch (even impure ones), add a "seed" crystal at 5-10°C above the expected crystallization temperature.[2]

-

This provides a template for the lattice, bypassing the energy barrier of nucleation.

-

-

The "Trituration" Rescue:

-

If the oil persists, decant the supernatant solvent.

-

Add cold Diisopropyl Ether (DIPE) or Pentane .[2]

-

Vigorously stir/scratch the flask wall with a glass rod. The mechanical stress often induces crystallization of the oil into a solid.

-

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision logic for purifying this specific morpholine derivative, distinguishing between Free Base and Salt routes.

Caption: Decision matrix for solvent selection and salt formation. Route B (Salt Formation) is the industry standard for rejecting fluorinated regioisomers.[2]

Part 4: Detailed Experimental Protocol

Objective: Purification of this compound via HCl Salt Formation . Why: This method effectively rejects the des-fluoro impurity and the regioisomer (2,6-difluoro isomer) which often co-elute in chromatography.[2]

Reagents:

-

Crude Morpholine derivative (10 g)

-

4M HCl in Dioxane or 5-6M HCl in IPA[2]

Step-by-Step Methodology:

-

Dissolution:

-

Charge the crude oil/solid (10 g) into a 250 mL round-bottom flask.

-

Add IPA (50 mL) (5 volumes).

-

Heat to 45-50°C with stirring until fully dissolved. Note: Do not boil.

-

-

Salt Formation:

-

Crystallization (The Critical Step):

-

Once addition is complete, maintain stirring at 40°C for 30 minutes (Ostwald ripening).

-

Remove heat and allow the flask to cool to room temperature slowly (over 2 hours).

-

Once at RT, place the flask in an ice bath (0-5°C) for 1 hour.

-

-

Filtration & Washing:

-

Filter the white solid using a Büchner funnel.

-

Wash: Rinse the filter cake with cold IPA (10 mL) followed by n-Heptane (20 mL) . The heptane wash helps remove residual acidity and dries the crystal surface.

-

-

Drying:

Part 5: Frequently Asked Questions (FAQs)